4-bromo-2-[(E)-[[4-(4-methylphenyl)-6-phenylpyrimidin-2-yl]hydrazinylidene]methyl]phenol
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Overview
Description
4-bromo-2-[(E)-[[4-(4-methylphenyl)-6-phenylpyrimidin-2-yl]hydrazinylidene]methyl]phenol is a complex organic compound with a unique structure that includes a bromine atom, a phenol group, and a hydrazinylidene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-2-[(E)-[[4-(4-methylphenyl)-6-phenylpyrimidin-2-yl]hydrazinylidene]methyl]phenol typically involves multiple steps. One common approach is the condensation reaction between 4-bromo-2-hydroxybenzaldehyde and 4-(4-methylphenyl)-6-phenylpyrimidin-2-ylhydrazine under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated purification systems to increase yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-bromo-2-[(E)-[[4-(4-methylphenyl)-6-phenylpyrimidin-2-yl]hydrazinylidene]methyl]phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The hydrazinylidene moiety can be reduced to form hydrazine derivatives.
Substitution: The bromine atom can be substituted with other nucleophiles in reactions such as the Suzuki-Miyaura coupling.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Hydrazine derivatives.
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
4-bromo-2-[(E)-[[4-(4-methylphenyl)-6-phenylpyrimidin-2-yl]hydrazinylidene]methyl]phenol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-bromo-2-[(E)-[[4-(4-methylphenyl)-6-phenylpyrimidin-2-yl]hydrazinylidene]methyl]phenol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and affecting various biological pathways. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
4-bromo-2-[(E)-[[4-(4-methylphenyl)-6-phenylpyrimidin-2-yl]hydrazinylidene]methyl]phenol is unique due to its combination of a bromine atom, a phenol group, and a hydrazinylidene moiety
Properties
IUPAC Name |
4-bromo-2-[(E)-[[4-(4-methylphenyl)-6-phenylpyrimidin-2-yl]hydrazinylidene]methyl]phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19BrN4O/c1-16-7-9-18(10-8-16)22-14-21(17-5-3-2-4-6-17)27-24(28-22)29-26-15-19-13-20(25)11-12-23(19)30/h2-15,30H,1H3,(H,27,28,29)/b26-15+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEMOOPWDNQXAOO-CVKSISIWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=NC(=C2)C3=CC=CC=C3)NN=CC4=C(C=CC(=C4)Br)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C2=NC(=NC(=C2)C3=CC=CC=C3)N/N=C/C4=C(C=CC(=C4)Br)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19BrN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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